molecular formula C14H20BNO4 B11821827 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B11821827
M. Wt: 277.13 g/mol
InChI Key: LPAWXKLSWWMDDO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features both boronic ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-methoxy-5-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in organic solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.

    Medicine: Explored for its potential as an enzyme inhibitor and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of boronic ester and amide functional groups, which provide a versatile platform for various chemical transformations and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in synthetic chemistry and medicinal research.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound notable for its unique structural features, including a methoxy group and a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : Approximately 277.13 g/mol
  • Structure : The compound features a benzamide structure which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • GSK-3β Inhibition : Compounds in the same category have shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is linked to various diseases including cancer and neurodegenerative disorders. For instance, a related compound exhibited an IC50 of 8 nM against GSK-3β .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .
  • Anti-inflammatory Properties : In vitro assays have demonstrated that related compounds significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential applications in treating inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Boronic Acid Coupling : Utilizing boronic acids in cross-coupling reactions.
  • Direct Amide Formation : Reaction of the corresponding amine with the appropriate acid derivative.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study on GSK-3β InhibitorsIdentified novel inhibitors with significant potency against GSK-3β; related compounds showed IC50 values in nanomolar range .
Neuroprotection AssayDemonstrated protective effects on HT-22 hippocampal neuronal cells against oxidative stress .
Anti-inflammatory EvaluationCompounds reduced NO and IL-6 levels significantly in BV-2 microglial cells at low concentrations .

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with biological targets:

  • CYP450 Enzyme Inhibition : Related compounds have shown inhibition of CYP450 enzymes which could lead to drug-drug interactions; careful evaluation is necessary for therapeutic applications .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H2,16,17)

InChI Key

LPAWXKLSWWMDDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)N

Origin of Product

United States

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